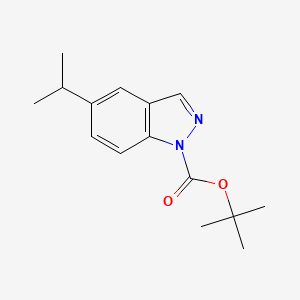![molecular formula C19H16O B11856263 [2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- CAS No. 192194-05-1](/img/structure/B11856263.png)
[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one is an organic compound with a unique structure that includes a fused indene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one typically involves the reduction of ketones using chiral catalysts. One common method includes the use of borane-dimethyl sulfide complex in the presence of a chiral borate ester catalyst. The reaction is carried out in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, which is facilitated by its enol structure . This activity is crucial in preventing oxidative stress-related damage in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran: This compound shares a similar fused ring structure and is known for its biological activities, including antioxidant and antimicrobial properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, this compound is formed in Maillard reactions and is used in food chemistry.
Uniqueness
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one is unique due to its specific fused indene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
192194-05-1 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-(3H-inden-1-yl)-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C19H16O/c1-19(12-14-7-3-5-9-16(14)18(19)20)17-11-10-13-6-2-4-8-15(13)17/h2-9,11H,10,12H2,1H3 |
InChI Key |
KATOSGRAMVZIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1=O)C3=CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)

![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)




![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
